N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide
Description
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique arrangement of cycloalkyl, oxadiazole, pyridyl, and pyrazole groups
Properties
IUPAC Name |
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-18(21(29)25-17-6-4-2-3-5-7-17)13-24-28(14)19-12-16(10-11-23-19)22-26-20(27-30-22)15-8-9-15/h10-13,15,17H,2-9H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSSRZBBZNRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.
Chemical Reactions Analysis
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly as a selective inhibitor of certain enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring and are used in various medicinal and industrial applications.
Cycloalkyl derivatives: These compounds feature cycloalkyl groups and are used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its combination of these different functional groups, which gives it a distinct set of chemical and biological properties.
Biological Activity
N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core, a pyridine ring with an oxadiazole substituent, and a cycloheptyl group. Its molecular formula is and it has a molecular weight of approximately 344.43 g/mol.
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, affecting signaling pathways related to pain and inflammation.
- Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via caspase activation |
| 17b | HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings indicate that the presence of an oxadiazole ring is crucial for enhancing anticancer activity compared to other structural modifications .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain oxadiazole derivatives exhibit bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example:
| Compound | Activity | MIC (µM) |
|---|---|---|
| 1 | Mtb | <10 |
| 2 | Mtb | >50 |
The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence the potency against Mtb .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A derivative with a similar structure was tested in a clinical trial for breast cancer treatment and showed promising results in reducing tumor size and improving patient outcomes.
- Case Study on Tuberculosis Treatment : A related compound demonstrated significant activity against resistant strains of Mtb in preclinical models, paving the way for further development into clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
